2-(Methylamino)benzene-1-sulfonamide

Description

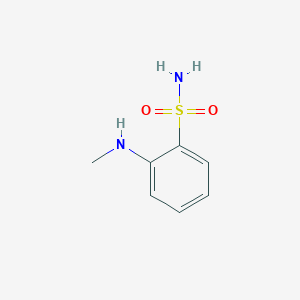

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9-6-4-2-3-5-7(6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLQHRUYBCULFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501444 | |

| Record name | 2-(Methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21639-28-1 | |

| Record name | 2-(Methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylamino)benzene-1-sulfonamide: Properties, Synthesis, and Potential Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylamino)benzene-1-sulfonamide (CAS No. 21639-28-1), a molecule of interest within the broader class of sulfonamides. While this specific ortho-substituted methylamino compound is commercially available, detailed characterization and application data in peer-reviewed literature is notably scarce. This guide addresses this information gap by presenting the confirmed identification and known properties of the target molecule. To provide actionable context for researchers, it further elaborates on the synthesis, characterization, and known biological significance of its immediate precursor, 2-Aminobenzenesulfonamide, offering a scientifically grounded framework for investigating its N-methylated derivative.

Core Compound Identification and Properties

2-(Methylamino)benzene-1-sulfonamide is a distinct chemical entity with the following identifiers and properties:

| Property | Value | Source |

| Chemical Name | 2-(Methylamino)benzene-1-sulfonamide | - |

| Synonyms | Benzenesulfonamide, 2-(methylamino)-; o-Methylaminobenzolsulfonamid | CymitQuimica |

| CAS Number | 21639-28-1 | [ChemicalBook] |

| Molecular Formula | C₇H₁₀N₂O₂S | [ChemicalBook] |

| Molecular Weight | 186.23 g/mol | [ChemicalBook] |

| Physical Form | Solid, Pale Orange to Brown | [ChemicalBook] |

| Melting Point | 116-116.5 °C | [ChemicalBook] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [ChemicalBook] |

Note: Additional properties such as boiling point (388.5±44.0 °C), density (1.351±0.06 g/cm³), and pKa (10.36±0.60) are predicted values and should be confirmed experimentally. [ChemicalBook]

Molecular Structure:

The molecular structure of 2-(Methylamino)benzene-1-sulfonamide consists of a benzene ring substituted at the ortho positions with a methylamino (-NHCH₃) group and a sulfonamide (-SO₂NH₂) group.

Caption: Proposed synthetic workflow for 2-(Methylamino)benzene-1-sulfonamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard organic synthesis procedures for N-alkylation of anilines and should be optimized and validated experimentally.

-

Preparation: To a solution of 2-Aminobenzenesulfonamide (1.0 eq) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Reaction: Stir the suspension at room temperature. Add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq), dropwise to the mixture.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting material. The reaction may require gentle heating (e.g., 40-60 °C) to proceed to completion.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(Methylamino)benzene-1-sulfonamide.

Causality and Experimental Choices:

-

Choice of Base: A non-nucleophilic base like K₂CO₃ is chosen to deprotonate the aniline nitrogen, increasing its nucleophilicity without competing in the alkylation reaction. A stronger base like sodium hydride (NaH) could be used for a faster reaction but requires stricter anhydrous conditions.

-

Choice of Solvent: Aprotic polar solvents like DMF or acetonitrile are selected because they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering.

-

Control of Reactivity: The primary sulfonamide nitrogen is significantly less nucleophilic than the amino group due to the electron-withdrawing effect of the sulfonyl group. Therefore, selective N-alkylation at the 2-amino position is expected to be the major reaction pathway. Over-alkylation to form the dimethylamino derivative is a potential side reaction that can be minimized by controlling the stoichiometry of the methylating agent.

Potential Biological Activity and Research Applications

Given the lack of specific studies on 2-(Methylamino)benzene-1-sulfonamide, its potential for biological activity can be inferred from related structures.

-

Enzyme Inhibition: Like many sulfonamides, it could be screened as an inhibitor of carbonic anhydrases. The substitution pattern on the benzene ring is a critical determinant of inhibitory potency and isoform selectivity. The presence of the ortho-methylamino group would present a unique steric and electronic profile compared to the more common para-substituted sulfonamide inhibitors.

-

Scaffold for Further Synthesis: This molecule serves as a valuable building block. The secondary amine provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecules in drug discovery programs. For instance, it could be used in the synthesis of novel kinase inhibitors or other targeted therapies.

-

Structure-Activity Relationship (SAR) Studies: As a simple derivative of 2-aminobenzenesulfonamide, it is an ideal candidate for inclusion in SAR studies to probe the effect of N-methylation on the biological activity of a lead compound.

Conclusion and Future Directions

2-(Methylamino)benzene-1-sulfonamide (CAS 21639-28-1) is a defined chemical entity with established basic properties. However, a significant opportunity exists for the scientific community to contribute to a deeper understanding of this molecule. Future research should focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed, optimized, and validated synthetic protocol along with comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) would be of great value.

-

Biological Screening: A systematic evaluation of its activity against relevant biological targets, particularly metalloenzymes like carbonic anhydrases, is warranted.

-

Exploration as a Chemical Probe: Utilizing this compound in medicinal chemistry campaigns to understand the role of ortho-substitution and N-alkylation in sulfonamide-based pharmacophores.

This guide provides a foundational starting point for researchers interested in this compound, summarizing the known information and offering a logical, scientifically-grounded path for future investigation.

References

Note: Due to the limited availability of peer-reviewed literature specifically for 2-(Methylamino)benzene-1-sulfonamide, this reference list includes supplier data sheets that provide the core identification and safety information.

An In-depth Technical Guide to the Biological Activity of N-methylated Benzenesulfonamides

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by N-methylated benzenesulfonamides. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanisms of action, and experimental evaluation of this important class of compounds. We will explore their therapeutic potential across antimicrobial, anticancer, enzyme inhibition, and antiviral applications, supported by detailed experimental protocols and data interpretation.

Introduction: The Significance of the Benzenesulfonamide Scaffold and N-Methylation

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The classical antibacterial sulfonamides, for instance, function by competitively inhibiting dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2] The versatility of the sulfonamide group, its ability to engage in hydrogen bonding, and its synthetic tractability have made it a privileged scaffold in drug discovery.

N-methylation, the substitution of a hydrogen atom on the sulfonamide nitrogen with a methyl group, profoundly influences the physicochemical and pharmacological properties of these molecules. This seemingly simple structural modification can alter a compound's solubility, lipophilicity, metabolic stability, and target-binding affinity.[3] For example, N-methylation can shift the inhibition mechanism of carbonic anhydrase inhibitors from noncompetitive to competitive.[4] This guide will elucidate the impact of N-methylation on the biological activities of benzenesulfonamides, providing a deeper understanding of their structure-activity relationships (SAR).

General Synthetic Strategies for N-methylated Benzenesulfonamides

The synthesis of N-methylated benzenesulfonamides is typically achieved through a two-step process. The initial step involves the reaction of a primary amine with a benzenesulfonyl chloride derivative to form the corresponding sulfonamide. Subsequent N-methylation of the sulfonamide nitrogen affords the desired N-methylated product.

A common synthetic route is outlined below:

Caption: General synthetic pathway for N-methylated benzenesulfonamides.

Antimicrobial Activity: A New Generation of Sulfa Drugs?

While traditional sulfonamides are well-established antibacterial agents, N-methylation can modulate their spectrum of activity and potency. Research has shown that certain N-methylated benzenesulfonamides exhibit significant antibacterial and antifungal properties.[1][2][5][6][7][8][9][10][11][12][13][14][15][16]

Mechanism of Action

The primary antibacterial mechanism of classical sulfonamides is the inhibition of dihydropteroate synthetase (DHPS), leading to a bacteriostatic effect.[1][2] However, the introduction of an N-methyl group can lead to alternative or additional mechanisms of action. For instance, some N-methylated derivatives may exhibit enhanced cell penetration or interact with other bacterial targets.

Structure-Activity Relationship (SAR)

The antimicrobial activity of N-methylated benzenesulfonamides is highly dependent on the substitution pattern on both the benzene ring and the N-methyl group. For example, the incorporation of lipophilic groups can enhance antibacterial activity.[1][2][8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining the MIC.

Materials:

-

Test compound (N-methylated benzenesulfonamide)

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of the N-methylated benzenesulfonamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Suspend several colonies of the microorganism in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous studies have highlighted the potential of N-methylated benzenesulfonamides as anticancer agents, demonstrating activity against various cancer cell lines.[17][18][19]

Mechanism of Action

The anticancer mechanisms of N-methylated benzenesulfonamides are diverse and can include:

-

Tubulin Polymerization Inhibition: Some derivatives act as microtubule destabilizing agents, leading to cell cycle arrest and apoptosis.[17]

-

Enzyme Inhibition: Inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases, is a common mechanism.

-

Induction of Apoptosis: Many of these compounds can trigger programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

The substitution pattern on the aromatic rings is crucial for anticancer potency. For instance, the presence of specific substituents can enhance activity against certain cancer cell lines.[18]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

N-methylated benzenesulfonamide test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the N-methylated benzenesulfonamide for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Caption: Workflow of the MTT cytotoxicity assay.

Enzyme Inhibition: Targeting Carbonic Anhydrases

N-substituted benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes involved in various physiological processes.[4] CA inhibitors have therapeutic applications in conditions like glaucoma and certain types of cancer.

Mechanism of Inhibition

Primary sulfonamides typically act as noncompetitive inhibitors of CAs by binding to the zinc ion in the active site. In contrast, N-methylated sulfonamides have been shown to be competitive inhibitors.[4] This altered mechanism can lead to improved selectivity for different CA isoforms.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The activity of CA inhibitors can be assessed by measuring their effect on the enzyme-catalyzed hydration of CO₂. A common method involves monitoring the change in pH.

Materials:

-

Purified human carbonic anhydrase isoenzyme (e.g., hCA II)

-

N-methylated benzenesulfonamide test compound

-

Tris-HCl buffer

-

CO₂-saturated water

-

pH meter

-

Ice bath

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a solution of the CA enzyme in chilled buffer. Prepare various concentrations of the N-methylated benzenesulfonamide inhibitor.

-

Blank Determination: In a beaker maintained at 0-4°C, add chilled buffer. Rapidly add CO₂-saturated water and record the time it takes for the pH to drop from 8.3 to 6.3. This is the uncatalyzed reaction time (T₀).

-

Enzyme-Catalyzed Reaction: Repeat the above step, but add the enzyme solution to the buffer before the addition of CO₂-saturated water. Record the time for the pH drop (T).

-

Inhibition Assay: Pre-incubate the enzyme with different concentrations of the inhibitor for a set period. Then, perform the reaction as in step 3.

-

Calculation: The percentage of inhibition can be calculated using the formula: % Inhibition = [(T_inhibited - T) / (T₀ - T)] * 100. The IC50 value can then be determined.

Antiviral Activity: A Potential New Frontier

Emerging research suggests that N-methylated benzenesulfonamides may also possess antiviral properties. The mechanisms of action are still under investigation but may involve the inhibition of viral entry or replication processes.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaques in a cell monolayer.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock

-

N-methylated benzenesulfonamide test compound

-

Cell culture medium

-

Overlay medium (containing, for example, agarose or methylcellulose)

-

Crystal violet staining solution

-

24- or 48-well cell culture plates

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus for a specific adsorption period.

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the N-methylated benzenesulfonamide.

-

Incubation: Incubate the plates for a period that allows for the formation of visible plaques in the untreated virus control wells.

-

Plaque Visualization: After incubation, fix the cells and stain them with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration that reduces plaque formation by 50%) can be determined.

Data Presentation: Quantitative Analysis of Biological Activity

To facilitate the comparison of the biological activities of different N-methylated benzenesulfonamides, quantitative data should be summarized in a clear and structured format.

Table 1: Antimicrobial Activity of Representative N-methylated Benzenesulfonamides

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| NMB-1 | S. aureus | 3.9[1] | C. albicans | ≤6.2–25[5] |

| NMB-2 | A. xylosoxidans | 3.9[1] | C. tropicalis | (Higher activity than fluconazole)[5] |

Table 2: Anticancer Activity of Representative N-methylated Benzenesulfonamides

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| MDS-38 | Ovarian Carcinoma | (Nanomolar range)[17] | Paclitaxel | (Similar or better)[17] |

| MDS-42 | Breast Carcinoma | (Nanomolar range)[17] | Paclitaxel | (Similar or better)[17] |

| 5i | T-47D | 19.7[18] | Etoposide | 32.7[18] |

Conclusion and Future Perspectives

N-methylated benzenesulfonamides represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic introduction of an N-methyl group can significantly enhance their therapeutic potential by modulating their mechanisms of action and pharmacokinetic properties. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms. Future research in this area should focus on the rational design of novel N-methylated benzenesulfonamides with improved potency, selectivity, and drug-like properties. Further elucidation of their mechanisms of action will be crucial for their development as next-generation therapeutic agents.

References

-

Ratrey, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central. [Link]

-

Stenford, B. A., & Ngassa, F. N. (2017). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Molbank, 2017(4), M960. [Link]

-

Schoenwald, R. D., et al. (1987). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Medicinal Chemistry, 30(9), 1593-1598. [Link]

-

Saczewski, J., et al. (2018). Synthesis and Anti-Yeast Evaluation of Novel 2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide Derivatives. Molecules, 23(11), 2853. [Link]

-

de la Torre, B. G., et al. (2021). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. Cancers, 13(21), 5363. [Link]

-

Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]

-

PrepChem. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. PrepChem.com. [Link]

-

Ranjbar, S., et al. (2016). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. Research in Pharmaceutical Sciences, 11(5), 385–393. [Link]

-

Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Zenodo. [Link]

-

Khan, K. M., et al. (2005). Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 253-259. [Link]

-

Ratrey, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. ResearchGate. [Link]

-

Tang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 449-453. [Link]

-

Bua, S., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187373. [Link]

-

Bua, S., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. Taylor & Francis Online. [Link]

-

Angeli, A., et al. (2019). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1228-1234. [Link]

-

Pasha, M. A., & Maddhushaw, R. J. H. (2016). A comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. [Link]

-

Li, Y., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Advances, 10(9), 5195-5202. [Link]

-

Sharma, H., et al. (2025). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Bentham Science Publishers. [Link]

-

Smirnovas, V., et al. (2019). Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. Bioorganic & Medicinal Chemistry, 27(4), 655-667. [Link]

-

Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. [Link]

-

Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

De Luca, L., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Pharmaceuticals, 16(6), 856. [Link]

-

Lolak, N., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(11), 3354. [Link]

-

Garuti, L., et al. (1998). Synthesis and antiviral activity of some N-benzenesulphonylbenzimidazoles. Farmaco, 53(10), 674-678. [Link]

-

Garuti, L., et al. (2000). Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles. Farmaco, 55(1), 35-40. [Link]

-

Sharma, H., et al. (2025). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Bentham Science. [Link]

-

Ratrey, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Publishing. [Link]

-

El-Sayed, M. A. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16738. [Link]

-

Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an in-depth study to fight hypoxic solid tumors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1856-1874. [Link]

-

Hernandez-Perez, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

-

Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. American Chemical Science Journal, 3(1), 34-49. [Link]

-

de Farias, M. C. A., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38949-38960. [Link]

-

Siwek, A., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(16), 4991. [Link]

-

Güller, P., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Biomolecular Structure and Dynamics, 41(19), 6358-6376. [Link]

-

Dudutienė, V., et al. (2019). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1320-1329. [Link]

-

Alam, M. S., et al. (2015). Benzenesulfonylation of Methyl α-D-Glucopyranoside: Synthesis, Characterization and Antibacterial Screening. ResearchGate. [Link]

-

Taha, M., et al. (2016). Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. Molecules, 21(1), 99. [Link]

-

Khan, K. M., et al. (2009). Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 277-287. [Link]

-

Van de Vreken, W., et al. (2020). Discovery and optimization of benzenesulfonamides-based hepatitis B virus capsid modulators via contemporary medicinal chemistry strategies. Journal of Medicinal Chemistry, 63(23), 14660-14679. [Link]

-

Kim, B. S., et al. (2000). Isolation and identification of antifungal N-butylbenzenesulphonamide produced by Pseudomonas sp. AB2. The Journal of Antibiotics, 53(2), 131-136. [Link]

-

Lee, J. Y., et al. (2021). The potential of BEN815 as an anti-inflammatory, antiviral and antioxidant agent for the treatment of COVID-19. Scientific Reports, 11(1), 6205. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ibtbioservices.com [ibtbioservices.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Carbonic Anhydrase Activity Assay [protocols.io]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

A Forward-Looking Technical Guide to the Therapeutic Potential of 2-(Methylamino)benzene-1-sulfonamide and Related Benzenesulfonamides

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. While the specific compound 2-(Methylamino)benzene-1-sulfonamide is not extensively characterized in current literature, its structural features suggest significant therapeutic potential. This guide provides an in-depth analysis of this potential by examining the well-established biological activities of structurally related aminobenzenesulfonamides and N-alkylated benzenesulfonamides. We will explore hypothesized mechanisms of action, delineate key structure-activity relationships (SAR), and propose a comprehensive research and development workflow for evaluating this promising chemical entity. This document serves as a strategic roadmap for researchers aiming to unlock the therapeutic applications of novel benzenesulfonamide derivatives.

The Benzenesulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry

The benzenesulfonamide unit is a common and highly valued motif in numerous approved drugs.[1][2] Its prevalence stems from a combination of favorable chemical and biological properties. The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group, is chemically stable, and can act as a hydrogen bond donor and acceptor. Critically, in its deprotonated form, the primary sulfonamide moiety is recognized as a potent zinc-binding group, a feature that makes it a premier pharmacophore for inhibiting zinc-containing metalloenzymes.[3] This ability to coordinate with the catalytic zinc ion is the foundation for one of its most significant therapeutic roles: the inhibition of carbonic anhydrases.[4]

Furthermore, the benzene ring provides a rigid scaffold that can be readily functionalized. Substitutions on the ring allow for the fine-tuning of physicochemical properties and the introduction of "tail" groups that can form additional interactions within a target's active site, thereby modulating potency and isoform selectivity.[4][5] This inherent versatility has enabled the development of benzenesulfonamide-based drugs across a remarkable range of therapeutic areas.

Hypothesized Therapeutic Targets for 2-(Methylamino)benzene-1-sulfonamide

Based on extensive research into its chemical class, we can hypothesize several high-potential therapeutic applications for 2-(Methylamino)benzene-1-sulfonamide.

Carbonic Anhydrase Inhibition

Carbonic Anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6] Various isoforms are critical therapeutic targets for a range of diseases.[7]

-

Mechanism: The primary sulfonamide group of a benzenesulfonamide inhibitor binds to the Zn(II) ion at the core of the CA active site, displacing a water molecule/hydroxide ion and disrupting the catalytic cycle.[3]

-

Therapeutic Applications:

-

Oncology: Tumor-associated isoforms like CA IX and CA XII are crucial for pH regulation in hypoxic tumor environments, enabling cancer cell survival and proliferation.[8][9] Selective inhibitors are sought as anticancer agents.[10][11]

-

Epilepsy & CNS Disorders: Inhibition of brain-specific isoforms like hCA VII is a validated strategy for anticonvulsant therapy. Clinically used antiepileptics such as zonisamide and topiramate contain a sulfonamide moiety.[3][7]

-

Glaucoma: Inhibition of CAs in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure.

-

-

SAR Insights & Hypothesis for 2-(Methylamino)benzene-1-sulfonamide: The nature and position of substituents on the benzene ring dictate binding affinity and isoform selectivity.[4][5] The ortho-position of the methylamino group in 2-(Methylamino)benzene-1-sulfonamide is particularly intriguing. This substitution could:

-

Introduce steric hindrance that favors binding to certain CA isoforms with more open active site clefts.

-

Provide a hydrogen bond donor (the N-H of the methylamino group) that could form a key interaction with nearby amino acid residues, enhancing binding affinity.

-

Influence the electronic properties of the sulfonamide group, modulating its zinc-binding affinity.

-

These characteristics suggest that 2-(Methylamino)benzene-1-sulfonamide could be a potent and potentially selective CA inhibitor, making it a strong candidate for development as an anticancer or anticonvulsant agent.

| Compound Class | Target Isoforms | Therapeutic Area | Key SAR Feature | Reference |

| Benzenesulfonamides | CA IX, CA XII | Oncology | Primary sulfonamide for zinc binding; tail groups for selectivity. | [8][9] |

| Benzenesulfonamides | CA II, CA VII | Epilepsy, CNS | Primary sulfonamide; ring substituents to enhance CNS penetration. | [3] |

| 4-Aminobenzenesulfonamides | CA I, II, VI, VII, XII, XIII | Various | N-4 substituted derivatives show varied isoform selectivity. | [4] |

Antimicrobial Activity

Before the advent of penicillin, sulfonamides were the primary agents for combating bacterial infections.[12] There is renewed interest in developing novel sulfonamides to address widespread antimicrobial resistance.[13][14]

-

Mechanism: In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). Due to their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA), they block the synthesis of folic acid, a pathway essential for bacterial DNA and RNA production.[15]

-

SAR Insights & Hypothesis for 2-(Methylamino)benzene-1-sulfonamide: Classical antibacterial sulfonamides require a free para-amino group. The target compound, with its ortho-methylamino group, does not fit this classic profile. However, research has shown that some N-acyl sulfonamides and other derivatives lacking the para-amino group can still possess antibacterial activity through non-PABA antagonism or by inhibiting other essential bacterial processes, including bacterial CAs.[7][11] The hybridization of the benzenesulfonamide core with other heterocyclic moieties has also proven to be a successful strategy for creating potent new antimicrobial agents.[12] Therefore, 2-(Methylamino)benzene-1-sulfonamide should be screened for broad-spectrum antibacterial activity, as it may act via a non-classical mechanism.

Other Potential Applications

The versatility of the benzenesulfonamide scaffold extends to other promising areas:

-

Anti-Influenza: Disubstituted benzenesulfonamide analogs have been designed as inhibitors of the influenza hemagglutinin (HA) protein, which is critical for viral entry into host cells.[16]

-

Alzheimer's Disease: Certain fluorinated benzenesulfonamides have been shown to inhibit the aggregation of the amyloid-beta peptide, a key pathological event in Alzheimer's disease.[17]

-

Acute Lung Injury: Benzenesulfonamide derivatives have been identified as potent antagonists of the TRPV4 ion channel, showing efficacy in animal models of acute lung injury.[18]

Proposed Research and Development Workflow

A structured, phased approach is essential to efficiently evaluate the therapeutic potential of 2-(Methylamino)benzene-1-sulfonamide.

Detailed Experimental Protocol: Human Carbonic Anhydrase II Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory potency (Kᵢ) of 2-(Methylamino)benzene-1-sulfonamide against the ubiquitous isoform, human Carbonic Anhydrase II (hCA II).

Objective: To quantify the inhibition constant (Kᵢ) of the test compound against hCA II by measuring its effect on the CO₂ hydration reaction.

Materials:

-

Recombinant human Carbonic Anhydrase II (hCA II)

-

Test Compound: 2-(Methylamino)benzene-1-sulfonamide, dissolved in DMSO to a stock concentration of 10 mM.

-

Buffer: 10 mM HEPES, pH 7.5.

-

Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through deionized water for 30 min on ice).

-

Indicator: p-Nitrophenol (4-NP).

-

Instrumentation: Stopped-flow spectrophotometer.

Methodology:

-

Enzyme Preparation:

-

Prepare a stock solution of hCA II in the HEPES buffer.

-

Determine the precise concentration of the active enzyme via titration with a known high-affinity inhibitor like acetazolamide.

-

-

Assay Preparation:

-

Prepare serial dilutions of the test compound in HEPES buffer containing a fixed concentration of the pH indicator, p-Nitrophenol. Final DMSO concentration in the assay should not exceed 0.5%.

-

Prepare a control solution containing only the buffer, indicator, and DMSO (no inhibitor).

-

Equilibrate all solutions to the assay temperature (e.g., 25°C).

-

-

Kinetic Measurement:

-

The stopped-flow instrument will rapidly mix two solutions:

-

Syringe A: Enzyme solution (hCA II) mixed with the inhibitor solution (or control) at various concentrations.

-

Syringe B: CO₂-saturated water (the substrate).

-

-

The reaction is initiated upon mixing. The hydration of CO₂ produces protons (H⁺), causing a decrease in pH.

-

The pH indicator (p-Nitrophenol) changes its absorbance as the pH drops. Monitor the change in absorbance at 400 nm over time.

-

The initial rate of the reaction is determined from the slope of the absorbance vs. time curve.

-

-

Data Analysis:

-

Measure the initial rates of the catalyzed reaction at different concentrations of the test compound.

-

Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to the appropriate inhibition model (e.g., Morrison equation) to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for CO₂.

-

Self-Validation:

-

The assay must include a positive control with a known inhibitor (e.g., acetazolamide) to ensure the assay is performing correctly. The calculated Kᵢ for the control should fall within the expected literature range.

-

A negative control (vehicle only) establishes the 100% activity baseline.

-

The linearity of the initial reaction rates must be confirmed to ensure accurate measurements.

Conclusion and Future Outlook

While 2-(Methylamino)benzene-1-sulfonamide remains an under-investigated molecule, its structural analogy to a vast library of biologically active benzenesulfonamides provides a strong rationale for its exploration. The presence of the primary sulfonamide group makes it a prime candidate for targeting metalloenzymes, particularly the carbonic anhydrases, with potential applications in oncology and neurology. The unique ortho-methylamino substitution offers a compelling opportunity for developing isoform-selective inhibitors.

The proposed research workflow provides a clear, logical, and efficient path from initial computational assessment to in-vitro screening and hit validation. By systematically evaluating this compound against key therapeutic targets like carbonic anhydrases and bacterial enzymes, researchers can rapidly determine its potential and lay the groundwork for future lead optimization and drug development efforts.

References

A complete list of all sources cited in this guide is provided below for verification.

- Patecl, et al. (2010). Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. [Link not available in search results, citation based on mention in another source]

-

Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. Available at: [Link]

-

Verma, A., et al. (2020). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

-

Gudžmonaitė, A., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PubMed. Available at: [Link]

-

Baranauskienė, L., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]

- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link not available in search results, general topic]

-

Suresh, M., et al. (2025). Synthesis and Antibacterial Screening of Novel Benzene Sulfonamide Derivatives through Multicomponent Mannich Reaction. AIP Publishing. Available at: [Link]

-

Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central, NIH. Available at: [Link]

-

Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central, NIH. Available at: [Link]

-

Suresh, M., et al. (2025). Synthesis and antibacterial screening of novel benzene sulfonamide derivatives through multicomponent Mannich reaction. AIP Publishing. Available at: [Link]

-

Hobbs, C., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link]

-

Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

- Exploring the Chemical Reactivity of 2-Aminobenzenesulfonamide for Novel Applic

-

Lv, K., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. Available at: [Link]

-

Brizdova, S., et al. (2021). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. PubMed Central, NIH. Available at: [Link]

-

Gray, W. H., et al. (1937). Derivatives of p-aminobenzenesulphonamide in the treatment of streptococcal infection in mice. PubMed Central, NIH. Available at: [Link]

-

Ibrahim, H. S., et al. (2021). Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide, sulfaguanidine, or carboxylic acid functionalities on carbonic anhydrase inhibitory potency and selectivity. NIH. Available at: [Link]

-

Al-Suhaimi, K. S., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. Available at: [Link]

-

Buttle, G. A. H., et al. (1937). The use of compounds related to p-aminobenzenesulphonamide in the treatment of certain infections in mice. PubMed Central, NIH. Available at: [Link]

- Chen, Y-J., et al. (2011). Benzenesulfonamide derivatives and pharmaceutical composition thereof. Google Patents.

-

Várda, E. F., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. NIH. Available at: [Link]

-

Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PubMed Central, NIH. Available at: [Link]

-

Benzenesulfonamide and structurally relevant marketed drugs containing.... (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Prominence of the Sulfonamide Moiety in Medicinal Chemistry

An In-depth Technical Guide to Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

The benzenesulfonamide scaffold is a cornerstone in modern drug discovery, serving as a privileged structural motif in a wide array of therapeutic agents. While simple structures like 2-(methylamino)benzene-1-sulfonamide represent the basic framework, the true therapeutic potential is unlocked through targeted derivatization and analog development. A paramount example of this is the extensive class of benzenesulfonamide-based inhibitors of carbonic anhydrase (CA), enzymes crucial to numerous physiological and pathological processes. This guide provides an in-depth exploration of these derivatives, from their fundamental structure-activity relationships and mechanism of action to detailed protocols for their synthesis and evaluation, aimed at researchers and drug development professionals.

Part 1: Medicinal Chemistry and Structure-Activity Relationships (SAR)

The discovery that the antibacterial sulfonamides exerted their diuretic effect by inhibiting carbonic anhydrase opened a new chapter in medicinal chemistry. The primary sulfonamide group (-SO₂NH₂) was identified as the key zinc-binding group, essential for inhibitory activity.

Core Pharmacophore and SAR Insights

The general pharmacophore for benzenesulfonamide-based CA inhibitors consists of an aromatic or heteroaromatic ring attached to an unsubstituted sulfonamide group. Key SAR insights include:

-

The Unsubstituted Sulfonamide: This group is critical for potent inhibition. It coordinates to the Zn(II) ion in the enzyme's active site in its anionic form (-SO₂NH⁻). Substitution on the nitrogen atom generally leads to a dramatic loss of activity.

-

The Aromatic Ring: The nature of the aromatic ring modulates the physicochemical properties and isoform selectivity of the inhibitor. Modifications to this ring, such as the introduction of various substituents, have been extensively explored to enhance potency and target specific CA isoforms.

-

"Tail" Modifications: Adding substituents to the aromatic ring (the "tail" approach) has been a highly successful strategy to achieve isoform-selective inhibitors. These tails can extend into different regions of the active site cavity, allowing for interactions with specific amino acid residues that differ between isoforms.

Quantitative Data on Key Derivatives

The following table summarizes the inhibitory activity (as Kᵢ, inhibition constant) of several representative benzenesulfonamide derivatives against key human carbonic anhydrase isoforms. Lower Kᵢ values indicate higher potency.

| Compound Name | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide | 250 | 12 | 25 | 5.7 | |

| Methazolamide | 50 | 14 | 22 | 4.5 | |

| Dorzolamide | 1000 | 0.54 | 54 | 52 | |

| Brinzolamide | 3100 | 0.31 | 43 | 65 | |

| Indisulam | >10000 | 108 | 24 | 47 |

Part 2: Mechanism of Action

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This reaction is fundamental to processes such as pH regulation, CO₂ transport, and electrolyte secretion.

Enzyme Active Site and Inhibition

The active site of a CA enzyme contains a Zn(II) ion coordinated by three histidine residues and a water molecule (or hydroxide ion). The zinc-bound hydroxide is the catalytic species that attacks CO₂.

Benzenesulfonamide inhibitors function by mimicking the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen (NH⁻) and one of the oxygen atoms bind to the Zn(II) ion, displacing the catalytically essential water/hydroxide molecule and effectively shutting down the enzyme's activity.

Caption: Binding of a sulfonamide inhibitor to the Zn(II) ion in the CA active site.

Part 3: Experimental Protocols

Synthesis of a Benzenesulfonamide Derivative (e.g., 4-Bromobenzenesulfonamide)

This protocol describes a standard two-step synthesis of a simple benzenesulfonamide derivative, which can serve as a precursor for more complex analogs.

Step 1: Chlorosulfonation of Bromobenzene

-

Set up a round-bottom flask equipped with a dropping funnel and a gas trap in a fume hood.

-

Add bromobenzene (1 equivalent) to the flask and cool it in an ice bath to 0-5°C.

-

Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The product, 4-bromobenzenesulfonyl chloride, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Amination of 4-Bromobenzenesulfonyl Chloride

-

Dissolve the dried 4-bromobenzenesulfonyl chloride (1 equivalent) in a suitable solvent like acetone or THF.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₃) dropwise with vigorous stirring.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the organic solvent under reduced pressure.

-

The resulting solid, 4-bromobenzenesulfonamide, can be collected by filtration, washed with water, and recrystallized from an ethanol/water mixture to afford the pure product.

In-Vitro Assay for Carbonic Anhydrase Inhibition

This protocol outlines a common colorimetric assay to measure the esterase activity of CA II, which is inhibited by sulfonamides. The assay follows the hydrolysis of 4-nitrophenyl acetate (NPA) to the yellow-colored 4-nitrophenolate.

Materials:

-

Purified human Carbonic Anhydrase II (hCA II)

-

4-Nitrophenyl acetate (NPA) substrate solution in acetonitrile.

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Test compounds (inhibitors) dissolved in DMSO.

-

96-well microplate and a microplate reader capable of measuring absorbance at 400 nm.

Procedure:

-

Plate Setup: To each well of a 96-well plate, add:

-

160 µL of Tris-HCl buffer.

-

20 µL of the test compound solution at various concentrations (or DMSO for control).

-

10 µL of hCA II solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the NPA substrate solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the reaction rate (slope of the absorbance vs. time plot) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (DMSO) for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

An In-depth Technical Guide on the Core Mechanism of Action of Sulfonamide-Based Enzyme Inhibitors

Abstract

The sulfonamide functional group represents a cornerstone in medicinal chemistry, forming the basis of a wide array of enzyme inhibitors with profound therapeutic impact.[1][2][3] From their historical inception as antibacterial agents to their contemporary roles in managing conditions like glaucoma, cancer, and inflammation, sulfonamide-based drugs have demonstrated remarkable versatility.[2][3][4] This technical guide provides an in-depth exploration of the core mechanisms through which these compounds exert their inhibitory effects on various enzyme classes. We will dissect the molecular interactions, structural underpinnings, and kinetic profiles that define their function, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Enduring Legacy of the Sulfonamide Moiety

The sulfonamide scaffold (-SO₂NH₂) is a privileged structure in drug discovery, prized for its unique physicochemical properties and its ability to engage in specific, high-affinity interactions with enzyme active sites.[2][3] The initial discovery of sulfonamide antibacterial drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS), revolutionized medicine and laid the groundwork for the era of chemotherapy.[1][2][5] These "sulfa drugs" function as antimetabolites, mimicking the natural substrate, para-aminobenzoic acid (pABA), to disrupt the bacterial folate biosynthesis pathway.[1][2][6] This foundational principle of mimicking a substrate or transition state to achieve inhibition is a recurring theme in the mechanism of action of many sulfonamide-based inhibitors.

Beyond their antimicrobial applications, sulfonamides have been successfully developed to target a diverse range of enzymes, including carbonic anhydrases, cyclooxygenases, proteases, and protein kinases.[2][3][4][7] Their efficacy stems from the ability of the sulfonamide group to act as a potent zinc-binding group (ZBG) in metalloenzymes or to form crucial hydrogen bond interactions within the active sites of other enzymes. This guide will delve into these distinct mechanistic classes, providing a detailed understanding of how this simple functional group can be leveraged to achieve potent and often selective enzyme inhibition.

The Archetypal Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The classic mechanism of action for sulfonamide antibacterial agents is competitive inhibition of DHPS, a critical enzyme in the folate synthesis pathway of bacteria and some eukaryotes.[8][9][10]

Molecular Mimicry: Sulfonamides are structural analogues of p-aminobenzoic acid (pABA), the natural substrate for DHPS.[1][6] This structural similarity allows them to bind to the pABA-binding site within the enzyme's active pocket.[11]

Reversible Inhibition: The binding of the sulfonamide to DHPS is a reversible process.[6] By occupying the active site, the sulfonamide inhibitor prevents the binding of pABA, thereby blocking the condensation reaction with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[8][9] This disruption of folate synthesis ultimately inhibits bacterial growth and replication.[1][6]

Structural Basis: X-ray crystallography studies of DHPS in complex with sulfonamides have revealed that the inhibitor occupies the same pocket as pABA.[9] The amino group of the sulfonamide typically forms hydrogen bonds with active site residues, while the aromatic ring engages in hydrophobic interactions.

Visualizing DHPS Inhibition

Caption: Competitive inhibition of DHPS by sulfonamides.

The Zinc Binders: Inhibition of Metalloenzymes

A prominent class of sulfonamide-based inhibitors targets metalloenzymes, particularly those containing a catalytic zinc ion. The sulfonamide moiety serves as an excellent zinc-binding group, leading to potent inhibition.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[12] Sulfonamide inhibitors of CAs are used clinically as diuretics, antiglaucoma agents, and are being investigated as anticancer and antiobesity drugs.[13][14]

Mechanism of Inhibition:

-

Coordination to Zinc: Primary sulfonamides (R-SO₂NH₂) bind to the catalytic Zn²⁺ ion in the active site.[15][16] This binding occurs in the deprotonated, anionic form (R-SO₂NH⁻).[17][18]

-

Displacement of Water/Hydroxide: The sulfonamide anion displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle.[19]

-

Tetrahedral Geometry: The sulfonamide nitrogen coordinates to the zinc ion, forming a stable tetrahedral geometry.[13]

-

Hydrogen Bonding Network: The inhibitor is further stabilized by a network of hydrogen bonds with active site residues, such as the hydroxyl group of a threonine residue.[18]

Secondary sulfonamides also bind to carbonic anhydrases through a similar mechanism involving coordination of the deprotonated amino group to the active site zinc ion.[15]

Visualizing Carbonic Anhydrase Inhibition

Caption: Sulfonamide binding to the zinc ion in the carbonic anhydrase active site.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in diseases such as cancer and arthritis.[4][20] Sulfonamide-based inhibitors have been developed to target these enzymes.[4][21]

Mechanism of Inhibition: Similar to their interaction with carbonic anhydrases, the sulfonamide group in these inhibitors coordinates to the catalytic zinc ion in the MMP active site, blocking its enzymatic activity.[4]

Targeting the Cyclooxygenase (COX) Enzymes

Sulfonamide-containing compounds, such as celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[5][22]

Mechanism of Selectivity:

-

Structural Differences: The active site of COX-2 is larger and has a side pocket that is not present in the COX-1 isoform.

-

Bulky Sulfonamide Group: The bulky sulfonamide moiety of selective inhibitors, like celecoxib, can fit into this side pocket of the COX-2 active site.[22] This interaction is not possible with the narrower active site of COX-1.

-

Irreversible Step: Studies have shown that the interaction of these sulfonamide inhibitors with COX-2 involves a slow, time-dependent, and effectively irreversible binding step, which contributes to their selectivity.[22]

-

Hydrogen Bonding: The sulfonamide group forms key hydrogen bonds with residues within the COX-2 active site, such as arginine and glutamine, further stabilizing the inhibitor-enzyme complex.[23]

It is noteworthy that some sulfonamide COX-2 inhibitors also exhibit inhibitory activity against certain carbonic anhydrase isoforms, which may contribute to their overall pharmacological profile, including potential anticancer effects.[24][25]

Inhibition of Protein Kinases

A number of sulfonamide-containing molecules have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.

Mechanism of Action:

-

ATP-Competitive Inhibition: Many sulfonamide-based kinase inhibitors act as ATP-competitive inhibitors.[26] They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

-

Key Interactions: The isoquinoline sulfonamide family of inhibitors, for example, achieves selectivity for protein kinases over other ATP-utilizing enzymes through hydrophobic contacts and a crucial hydrogen bond with the isoquinoline ring.[26]

-

Structure-Activity Relationships: The substituents on the sulfonamide and the aromatic ring system play a critical role in determining the potency and selectivity of these inhibitors for different protein kinases.[27] For instance, N-alkylation of the sulfonamide can reduce inhibitory activity against cyclin-dependent kinase 2 (CDK2).[27] Some sulfonamides have also been designed to bind to the pleckstrin homology (PH) domain of kinases like AKT, thereby disrupting their signaling.[28]

Inhibition of Proteases

The sulfonamide moiety is also a key feature in a number of protease inhibitors, including some clinically used HIV protease inhibitors like amprenavir.[4][21]

Mechanism of Action: In the context of HIV protease, the sulfonamide group does not act as a traditional transition-state analog. Instead, it displaces a critical water molecule from the active site and forms hydrogen bonds with the backbone atoms of two isoleucine residues in the enzyme's "flaps".[29] This interaction stabilizes the closed conformation of the flaps, thereby inhibiting the enzyme's catalytic activity.

Experimental Protocols for Characterizing Sulfonamide Inhibitors

A thorough understanding of the mechanism of action of sulfonamide inhibitors relies on robust experimental data. Below are key methodologies employed in their characterization.

Enzyme Inhibition Assays

Objective: To determine the potency of a sulfonamide inhibitor (e.g., IC₅₀ or Kᵢ value).

Step-by-Step Methodology (Example: Carbonic Anhydrase Inhibition):

-

Reagents and Materials:

-

Procedure:

-

Prepare a series of dilutions of the sulfonamide inhibitor.

-

In a cuvette or microplate well, combine the buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.

-

Incubate the enzyme-inhibitor mixture for a defined period to allow for binding equilibrium.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the rate of product formation over time by measuring the change in absorbance at a specific wavelength.

-

Plot the initial reaction velocity against the inhibitor concentration.

-

Fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.

-

Kinetic Studies

Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive, mixed) and determine kinetic parameters (kₒₙ, kₒff).

Step-by-Step Methodology (Example: Stopped-Flow Kinetics for CA): [31]

-

Instrumentation: A stopped-flow spectrophotometer is required for measuring rapid kinetic events.

-

Procedure:

-

Place the enzyme solution in one syringe and a solution containing the substrate and inhibitor in the other syringe.

-

Rapidly mix the two solutions and monitor the progress of the reaction in real-time by observing the change in absorbance or fluorescence.

-

Repeat the experiment at various substrate and inhibitor concentrations.

-

Analyze the kinetic traces to determine the association (kₒₙ) and dissociation (kₒff) rate constants.[31] The equilibrium inhibition constant (Kᵢ) can be calculated as the ratio of kₒff/kₒₙ.[31]

-

For determining the mode of inhibition, perform Lineweaver-Burk or Dixon plot analysis.

-

Biophysical Techniques for Binding Analysis

Objective: To directly measure the binding affinity and thermodynamics of the inhibitor-enzyme interaction.

Common Techniques:

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity (Kₐ or Kₔ), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Surface Plasmon Resonance (SPR): Immobilize the enzyme on a sensor chip and flow the inhibitor over the surface to measure real-time association and dissociation kinetics.[32]

-

Fluorescence-Based Assays: Utilize changes in intrinsic protein fluorescence or the fluorescence of a reporter molecule to monitor inhibitor binding.[33]

-

Native Mass Spectrometry: Can be used to confirm the direct binding of the inhibitor to the enzyme.[34]

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for characterizing sulfonamide enzyme inhibitors.

Conclusion and Future Directions

The sulfonamide moiety continues to be a remarkably versatile and effective functional group in the design of enzyme inhibitors. Its ability to act as a structural mimic, a potent zinc-binding group, and a key participant in hydrogen bonding networks allows for the potent and selective targeting of a wide range of enzymes. A deep understanding of the specific molecular mechanisms of action, as detailed in this guide, is paramount for the rational design of next-generation sulfonamide-based therapeutics.

Future research in this field will likely focus on:

-

Designing Isoform-Selective Inhibitors: Leveraging subtle differences in the active sites of related enzymes to develop inhibitors with improved selectivity and reduced off-target effects.

-

Overcoming Drug Resistance: In the context of antibacterial and antiviral agents, understanding the structural basis of resistance is crucial for designing novel sulfonamides that can evade these resistance mechanisms.[9]

-

Exploring Novel Enzyme Targets: The application of the sulfonamide scaffold to new and emerging enzyme targets will continue to expand its therapeutic potential.

By integrating kinetic, biophysical, and structural biology approaches, researchers can continue to unlock the full potential of sulfonamide-based enzyme inhibitors in the development of innovative medicines.

References

- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020).

- Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021).

- Catalysis and Sulfa Drug Resistance in Dihydroptero

- Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia.

- Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed.

- Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. (1996). NIH.

- The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydroptero

- Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. (2021). Juniper Publishers.

- 1. Binding of sulfonamide inhibitors to carbonic anhydrase.

- Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors.

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2020). MDPI.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.

- An In-Depth Technical Guide to the Mechanism of Action of Isoquinoline-8-Sulfonamides as Protein Kinase Inhibitors. Benchchem.

- Sulfonamides and their isosters as carbonic anhydrase inhibitors. Semantic Scholar.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).

- Sulfonamides: Historical Discovery Development (Structure-Activity Rel

- Protease inhibitors of the sulfonamide type: anticancer, antiinflamm

- Kinetic Analysis of Carbonic Anhydrase–Sulfonamide Inhibitor Interactions.

- Structural Studies of Pterin-Based Inhibitors of Dihydroptero

- COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. PubMed.

- Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfon

- Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. (2022). NIH.

- Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms.

- Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. (2016). NIH.

- Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. (1996). CSHL Scientific Digital Repository.

- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022).

- Development of sulfonamide AKT PH domain inhibitors. (2011). NIH.

- Mode of binding of sulfonamide HIV protease inhibitor.

- Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? (2015). PubMed Central.

- Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. (2018). MDPI.

- Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?

- COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. Bentham Science Publisher.

- Protease inhibitors of the sulfonamide type: Anticancer, antiinflammatory, and antiviral agents. Semantic Scholar.

- Protease inhibitors of the sulfonamide type: Anticancer, antiinflammatory, and antiviral agents. the University of Groningen research portal.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).

- Fluorescence technique for studying the binding of sulphonamide and other inhibitors to carbonic anhydrase. (1970). NIH.

- Protease Inhibitors of the Sulfonamide Type: Anticancer, Antiinflammatory, and Antiviral Agents.

- COX-1 and COX-2 inhibitors. PubMed.

- Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies.

- Molecular Design, Synthesis and Biological Evaluation of Cyclic Imides Bearing Benzenesulfonamide Fragment as Potential COX-2 Inhibitors. Part 2. (2013). PubMed.

- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). NIH.

- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au.